N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide
Description
Properties
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-4-pyrrol-1-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-27-21-12-15-25(16-21)20-10-6-18(7-11-20)23-22(26)17-4-8-19(9-5-17)24-13-2-3-14-24/h2-11,13-14,21H,12,15-16H2,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPFZDBARCPLCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N4C=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301158259 | |
| Record name | Benzamide, N-[4-(3-methoxy-1-pyrrolidinyl)phenyl]-4-(1H-pyrrol-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301158259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1797700-00-5 | |
| Record name | Benzamide, N-[4-(3-methoxy-1-pyrrolidinyl)phenyl]-4-(1H-pyrrol-1-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1797700-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, N-[4-(3-methoxy-1-pyrrolidinyl)phenyl]-4-(1H-pyrrol-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301158259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide is a compound with significant biological activity, particularly as a potential inhibitor of DNA methyltransferase 1 (DNMT1). This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrrolidine moiety and a benzamide backbone, which contribute to its biological activity.
This compound acts primarily as an inhibitor of DNMT1, an enzyme involved in DNA methylation processes. Inhibition of DNMT1 can lead to demethylation of tumor suppressor genes, potentially reversing aberrant gene silencing in various cancers.
Key Mechanisms:
- Enzyme Inhibition : The compound binds to the active site of DNMT1, preventing the transfer of methyl groups from S-adenosylmethionine (SAM) to cytosine residues in DNA .
- Impact on Tumor Cells : Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis and cell cycle arrest .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
Case Studies
Several studies have investigated the effects of this compound on cancer cells:
Study 1: SW480 Colon Cancer Cells
In vitro assays demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 0.5 µM). Mechanistic studies indicated that the compound induces apoptosis via the intrinsic pathway, characterized by increased levels of cytochrome c and activation of caspase 9 .
Study 2: HCT116 Colon Cancer Xenografts
In vivo studies using HCT116 xenograft models showed that administration of the compound led to a marked reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis and reduced proliferation markers (Ki67) .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications in Benzamide Derivatives
Substituent Effects on Bioactivity
N-(4-(1H-Pyrrol-1-yl)phenyl)benzamide (from ):
This analog lacks the 3-methoxypyrrolidinyl group but retains the pyrrole substituent. While it shares the benzamide core, its absence of a methoxy-pyrrolidine moiety results in reduced solubility (logP ≈ 3.2) compared to the target compound (logP ≈ 2.6), as calculated using QSAR models .Imidazole-Based Analogs (from ):
Compounds like N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide exhibit potent anticancer activity (IC₅₀ = 1.2 µM against cervical cancer). In contrast, the target compound’s pyrrole-pyrrolidine combination may favor antimicrobial activity over cytotoxicity, based on structural parallels to sulfonamide derivatives .
Pharmacokinetic Profiles
- Alkoxy Chain Modifications (from ): Analogs such as N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-3-[4-(2-methylpropoxy)phenyl]-1-oxopropan-2-yl}benzamide feature bulky alkoxy groups. These increase molecular weight (>500 Da) and reduce blood-brain barrier penetration compared to the target compound (MW = 407.5 Da), which benefits from the compact pyrrolidine ring .
- Fluorinated Derivatives (from ): Fluorinated benzamides like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide exhibit enhanced metabolic stability due to fluorine atoms. However, the target compound’s methoxy group provides similar stability without introducing fluorophoric complexity .
Preparation Methods
Pyrrole Ring Formation
The Paal-Knorr synthesis is a widely used method for pyrrole preparation. For the 4-(1H-pyrrol-1-yl)benzoic acid precursor:
- React 4-aminobenzoic acid with 2,5-dimethoxytetrahydrofuran in acetic acid under reflux to form the pyrrole ring.
- Alternative approaches include using 1,4-diketones with ammonium acetate, though yields may vary.
Key Reaction Conditions :
- Solvent: Acetic acid or ethanol
- Temperature: 80–100°C
- Catalyst: None required (acidic conditions suffice).
Synthesis of 4-(3-Methoxypyrrolidin-1-yl)aniline
Pyrrolidine Ring Construction
Method A: Cyclization of 3-Methoxy-1,4-diaminobutane
- Treat 3-methoxy-1,4-diaminobutane with a carbonyl source (e.g., formaldehyde) to form the pyrrolidine ring via intramolecular imine formation.
- Reduce the intermediate imine using sodium cyanoborohydride.
Method B: Ring-Closing Metathesis
- Synthesize a diene precursor (e.g., N-Boc-3-methoxy-4-pentenamine ) using Grubbs catalyst.
- Deprotect the Boc group under acidic conditions (HCl/dioxane).
Introduction of the Aniline Group
- Perform nucleophilic aromatic substitution (SNAr) on 4-fluoronitrobenzene with the synthesized pyrrolidine.
- Reduce the nitro group to aniline using hydrogen gas and palladium on carbon (Pd/C).
Optimization Notes :
- Use cesium carbonate as a base to enhance SNAr reactivity.
- Microwave irradiation (210°C, 200 W) reduces reaction times for challenging substitutions.
Amide Bond Formation
Coupling Reagents and Conditions
Activate 4-(1H-pyrrol-1-yl)benzoic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Subsequently, react with 4-(3-methoxypyrrolidin-1-yl)aniline under basic conditions (e.g., triethylamine).
Alternative Coupling Agents :
- HATU : Yields >80% in DMF at 0–25°C.
- EDCl/HOBt : Cost-effective but requires longer reaction times (12–24 h).
Side Reactions :
- Competitive hydrolysis of the acid chloride. Mitigate by maintaining anhydrous conditions.
- Overheating may degrade the pyrrole ring; keep temperatures below 40°C.
One-Pot Sequential Synthesis
An integrated approach minimizes purification steps:
- Generate 4-(1H-pyrrol-1-yl)benzoyl chloride in situ from the benzoic acid.
- Add 4-(3-methoxypyrrolidin-1-yl)aniline directly to the reaction mixture with excess base.
- Isolate the product via aqueous workup and recrystallization.
Advantages :
- Higher throughput for large-scale synthesis.
- Reduced solvent waste.
Analytical Characterization
Critical quality control steps include:
- HPLC Purity : >98% using a C18 column (acetonitrile/water gradient).
- NMR Spectroscopy :
- Mass Spectrometry : ESI-MS m/z 361.4 [M+H]⁺.
Yield Optimization Strategies
Challenges and Troubleshooting
Q & A
Q. Basic
- 1H/13C NMR: Assign methoxypyrrolidinyl protons (δ 3.2–3.8 ppm) and pyrrole aromatic protons (δ 6.5–7.2 ppm) to confirm regiochemistry .
- HPLC-MS: Quantify purity (>95%) using C18 columns (acetonitrile/water + 0.1% formic acid) and monitor [M+H]+ ions .
How can researchers optimize reaction conditions to mitigate low yields in the final coupling step?
Q. Advanced
- DoE (Design of Experiments): Use fractional factorial designs to test variables (e.g., catalyst equivalents, solvent polarity) .
- Flow Chemistry: Continuous-flow systems reduce side reactions (e.g., hydrolysis) by precise control of residence time and temperature .
- Catalyst Screening: Evaluate Pd-based catalysts for Buchwald-Hartwig coupling if aryl halide intermediates are involved .
What strategies are recommended to resolve contradictions in reported biological activity data?
Q. Advanced
- Assay Standardization: Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays) to isolate compound-specific effects .
- Target Profiling: Use SPR (Surface Plasmon Resonance) to validate binding affinities against purported targets (e.g., kinases, GPCRs) and rule out off-target interactions .
How can computational modeling predict the compound’s interaction with biological targets?
Q. Advanced
- Docking Studies: Utilize AutoDock Vina with PDB structures (e.g., 3HKC) to simulate binding poses. Focus on the benzamide moiety’s role in hydrogen bonding .
- MD Simulations: Assess stability of ligand-target complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
What structural analogs of this compound exhibit modified bioactivity, and how are they designed?
Q. Basic
| Analog | Modification | Bioactivity Change |
|---|---|---|
| N-(4-methoxyphenyl)benzamide | Lacks pyrrole | Reduced kinase inhibition |
| 4-Methyl-N-(4-methoxyphenyl)benzamide | Added methyl group | Enhanced lipophilicity but lower solubility |
How do solvent polarity and temperature affect electrophilic substitution reactions on the benzamide core?
Q. Advanced
- Polar Solvents (DMF, DMSO): Stabilize transition states in nitration/sulfonation, increasing reaction rates but risking decomposition above 60°C .
- Nonpolar Solvents (Toluene): Favor Friedel-Crafts alkylation but require Lewis acids (e.g., AlCl3) .
What in vitro assays are suitable for assessing metabolic stability?
Q. Advanced
- Microsomal Incubations: Use liver microsomes (human/rat) with NADPH cofactor; monitor parent compound depletion via LC-MS/MS. Calculate t1/2 and CLint.
- CYP450 Inhibition Screening: Fluorescent probes (e.g., CYP3A4) to identify enzyme inhibition risks .
How can synergistic effects with existing therapeutics be evaluated?
Q. Advanced
- Combinatorial Screening: Test in cell viability assays (e.g., MTT) with fixed-ratio combinations (e.g., 1:1 to 1:10) and calculate synergy scores via Chou-Talalay method .
- Transcriptomics: RNA-seq to identify pathways upregulated/downregulated in combination vs. monotherapy .
What are the limitations of current SAR studies for this compound class?
Q. Advanced
- Conformational Flexibility: The methoxypyrrolidine group’s rotatable bonds complicate SAR interpretations. Use constrained analogs (e.g., cyclopropane derivatives) .
- Off-Target Effects: Many studies focus on primary targets; proteome-wide profiling (e.g., CETSA) is needed to map unintended interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
